molecular formula C8H18ClNO3 B8179741 Methyl 2-[(5-aminopentyl)oxy]acetate HCl

Methyl 2-[(5-aminopentyl)oxy]acetate HCl

Cat. No.: B8179741
M. Wt: 211.68 g/mol
InChI Key: ZVJPLNNDKKRZLQ-UHFFFAOYSA-N
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Description

Methyl 2-[(5-aminopentyl)oxy]acetate HCl is a chemical compound with the molecular formula C8H17NO3·HCl and a molecular weight of 175.23 g/mol . It is a hydrochloride salt form of the ester derivative of 5-aminopentanol and acetic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-aminopentyl)oxy]acetate HCl typically involves the esterification of 5-aminopentanol with acetic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactors where the reactants are combined under controlled temperatures and pressures. The resulting ester is then purified and converted to its hydrochloride salt form through the addition of hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-aminopentyl)oxy]acetate HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(5-aminopentyl)oxy]acetate HCl has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-[(5-aminopentyl)oxy]acetate HCl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(5-aminopentyl)oxy]acetate
  • Ethyl 2-[(5-aminopentyl)oxy]acetate
  • Propyl 2-[(5-aminopentyl)oxy]acetate

Uniqueness

Methyl 2-[(5-aminopentyl)oxy]acetate HCl is unique due to its specific ester and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

methyl 2-(5-aminopentoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-11-8(10)7-12-6-4-2-3-5-9;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJPLNNDKKRZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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